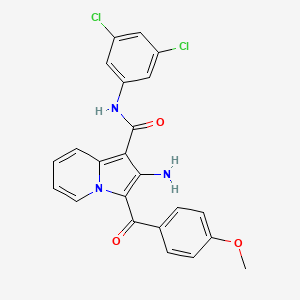

![molecular formula C19H18N8O B2964093 2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one CAS No. 2202005-65-8](/img/structure/B2964093.png)

2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

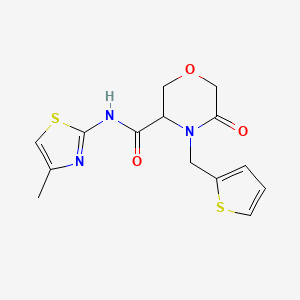

The compound contains several functional groups including a 1,2,4-triazole ring, a pyridazinone ring, and a pyridine ring. The 1,2,4-triazole ring is a widely explored scaffold in medicinal chemistry due to its therapeutic importance . The structural characteristics of 1,2,3-triazoles allow it to mimic certain functional groups, demonstrating its utility to prepare new medicinal compounds using the concept of bioisosterism and molecular hybridization .

Synthesis Analysis

The synthesis of 1,2,3-triazole derivatives is often centered on Huisgen’s cycloaddition reaction . Over the past decade and a half, developed click chemistry approaches have been used to furnish triazole derivatives with various applications ranging from drugs to bioconjugation linkers .Chemical Reactions Analysis

The chemical reactions involving this compound would likely involve the functional groups present in the molecule. For example, the triazole ring could participate in cycloaddition reactions .Applications De Recherche Scientifique

Antihistaminic and Anti-inflammatory Activities

This compound has been studied for its potential in inhibiting eosinophil infiltration and exhibiting antihistaminic activity. Notably, a related compound demonstrated potent antihistaminic effects without affecting central H1 receptors, suggesting a beneficial role in treating conditions like atopic dermatitis and allergic rhinitis through the inhibition of eosinophil skin infiltration (Gyoten et al., 2003).

Cardiovascular Applications

Compounds within this chemical family have shown promising results in coronary vasodilation and antihypertensive activities. For instance, certain 1,2,4-triazolo[1,5-a]pyrimidines fused to other heterocyclic systems demonstrated significant coronary vasodilating activity and antihypertensive effects, indicating potential applications as cardiovascular agents (Sato et al., 1980).

Antimicrobial Evaluation

Several derivatives of this chemical structure have been synthesized and evaluated for their antimicrobial properties. For example, new thienopyrimidine derivatives have shown pronounced antimicrobial activity, highlighting the compound's utility in developing new antimicrobial agents (Bhuiyan et al., 2006).

Synthesis and Molecular Docking

Research has also focused on the synthesis of novel pyridine and fused pyridine derivatives, including this compound, for potential antimicrobial and antioxidant activities. Molecular docking screenings towards specific target proteins have revealed moderate to good binding energies, suggesting a role in the development of new therapeutic agents (Flefel et al., 2018).

Propriétés

IUPAC Name |

2-[[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]methyl]-6-pyridin-3-ylpyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N8O/c1-13-21-22-17-5-6-18(24-27(13)17)25-10-14(11-25)12-26-19(28)7-4-16(23-26)15-3-2-8-20-9-15/h2-9,14H,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEZKBWVEMQIOBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1N=C(C=C2)N3CC(C3)CN4C(=O)C=CC(=N4)C5=CN=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N8O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

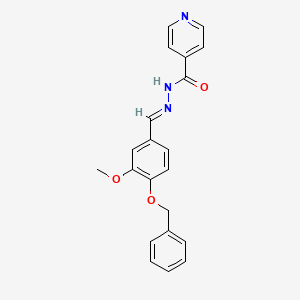

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)acetamide](/img/structure/B2964012.png)

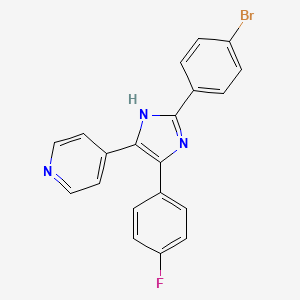

![3-(1-(2-methylbenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2964018.png)

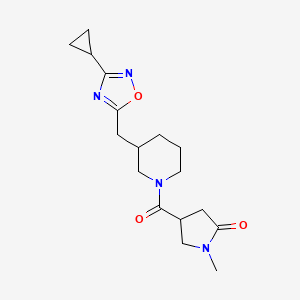

![2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-N-(3-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2964022.png)

![3-(4-fluorophenyl)-9-methyl-1,7-bis(2-methylallyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2964026.png)

![4-(2,4-Dichlorophenyl)-2-[(4-acetamidophenyl)amino]-3-(prop-2-EN-1-YL)-1,3-thiazol-3-ium chloride](/img/structure/B2964030.png)

![2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}ethanethioamide](/img/structure/B2964031.png)

![2-[(phenylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2964032.png)